Cas no 941869-67-6 ({2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine)

{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine Chemical and Physical Properties
Names and Identifiers
-
- {2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl}amine
- (2-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]ETHYL)AMINE
- {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine
-
- MDL: MFCD09743147
- Inchi: 1S/C12H19N3O2S/c13-6-11-18(16,17)15-9-7-14(8-10-15)12-4-2-1-3-5-12/h1-5H,6-11,13H2
- InChI Key: OSGUGEUXXUDSCO-UHFFFAOYSA-N
- SMILES: S(CCN)(N1CCN(C2C=CC=CC=2)CC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 339
- XLogP3: 0.2
- Topological Polar Surface Area: 75
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Boiling Point: 448.2±55.0 °C at 760 mmHg
- Flash Point: 135.3±20.9 °C
{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-238450-5.0g |
2-[(4-phenylpiperazin-1-yl)sulfonyl]ethan-1-amine |
941869-67-6 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
Life Chemicals | F2145-0051-0.5g |
{2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl}amine |
941869-67-6 | 95%+ | 0.5g |
$413.0 | 2023-09-06 | |
Life Chemicals | F2145-0051-1g |
{2-[(4-Phenylpiperazin-1-yl)sulfonyl]ethyl}amine |
941869-67-6 | 95%+ | 1g |
$435.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340822-50mg |
2-((4-Phenylpiperazin-1-yl)sulfonyl)ethan-1-amine |
941869-67-6 | 95% | 50mg |
¥14320.00 | 2024-04-24 | |
Enamine | EN300-238450-10.0g |
2-[(4-phenylpiperazin-1-yl)sulfonyl]ethan-1-amine |
941869-67-6 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340822-1g |
2-((4-Phenylpiperazin-1-yl)sulfonyl)ethan-1-amine |
941869-67-6 | 95% | 1g |
¥17006.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340822-2.5g |
2-((4-Phenylpiperazin-1-yl)sulfonyl)ethan-1-amine |
941869-67-6 | 95% | 2.5g |
¥38556.00 | 2024-04-24 | |
Enamine | EN300-238450-0.1g |
2-[(4-phenylpiperazin-1-yl)sulfonyl]ethan-1-amine |
941869-67-6 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
Enamine | EN300-238450-2.5g |
2-[(4-phenylpiperazin-1-yl)sulfonyl]ethan-1-amine |
941869-67-6 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340822-250mg |
2-((4-Phenylpiperazin-1-yl)sulfonyl)ethan-1-amine |
941869-67-6 | 95% | 250mg |
¥18090.00 | 2024-04-24 |
{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine Related Literature
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
Additional information on {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine
Introduction to {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine (CAS No. 941869-67-6)
{2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine, with the CAS number 941869-67-6, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a phenylpiperazine moiety and a sulfonylethylamine group. These structural elements contribute to its potential biological activities and therapeutic applications.
The phenylpiperazine moiety is a well-known pharmacophore that has been extensively studied for its central nervous system (CNS) effects. It is often found in compounds with serotoninergic, dopaminergic, and adrenergic activities, making it a valuable scaffold for the development of drugs targeting various neurological and psychiatric disorders. The sulfonylethylamine group, on the other hand, adds polarity and hydrophilicity to the molecule, which can influence its pharmacokinetic properties such as solubility and permeability.
Recent research has highlighted the potential of {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine in modulating specific neurotransmitter systems. For instance, studies have shown that this compound can act as a potent and selective serotonin reuptake inhibitor (SSRI), which has implications for the treatment of depression, anxiety disorders, and other mood disorders. Additionally, it has been found to exhibit affinity for dopamine receptors, suggesting its potential as a dual-action agent that can address both serotoninergic and dopaminergic dysregulations.
In the context of drug discovery and development, the ability of {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine to interact with multiple neurotransmitter systems makes it an attractive candidate for further investigation. Preclinical studies have demonstrated its efficacy in animal models of depression and anxiety, where it has shown significant improvements in behavioral outcomes without causing severe side effects. These findings underscore the compound's therapeutic potential and warrant further clinical evaluation.
Beyond its potential as a CNS drug, {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This anti-inflammatory activity could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine is another area of active research. Its high solubility and good permeability make it suitable for oral administration, which is a desirable property for drug development. However, further studies are needed to optimize its bioavailability and metabolic stability to ensure optimal therapeutic outcomes.
In conclusion, {2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine (CAS No. 941869-67-6) represents a promising compound with a wide range of potential applications in medicine. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.
941869-67-6 ({2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine) Related Products
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)




